molecular formula C5H11NO2S B049931 DL-Methionine-3,3,4,4-d4 CAS No. 93709-61-6

DL-Methionine-3,3,4,4-d4

Cat. No.: B049931
CAS No.: 93709-61-6
M. Wt: 153.24 g/mol
InChI Key: FFEARJCKVFRZRR-RRVWJQJTSA-N
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Description

2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid: is a deuterated analog of a sulfur-containing amino acid. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C5H11NO2S, and it has a molecular weight of 153.24 g/mol.

Mechanism of Action

Target of Action

DL-Methionine-d4, also known as 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid, is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is used for protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

The mode of action of DL-Methionine-d4 is similar to that of DL-Methionine. It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . DL-Methionine, being a precursor to L-cysteine, can help replenish the levels of glutathione, thereby reducing oxidative stress .

Biochemical Pathways

DL-Methionine-d4 is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAMe . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of DL-Methionine-d4 and their impact on bioavailability.

Result of Action

DL-Methionine-d4, like DL-Methionine, has oxidative stress defense effects . It can be used for animal natural feed . Additionally, DL-Methionine has been found to have anti-hepatotoxic activity . It is also known to kill H. rostochiensis on potato plants .

Biochemical Analysis

Biochemical Properties

DL-Methionine-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in one-carbon metabolism, where it is converted to its derivative, S-adenosyl methionine (SAM) . SAM is a universal methyl donor for nucleic acid, phospholipid, histone, biogenic amine, and protein methylation .

Cellular Effects

DL-Methionine-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have oxidative stress defense effects . In animal models, DL-Methionine-d4 has been shown to increase growth performance, antioxidant ability, and the content of essential amino acids .

Molecular Mechanism

DL-Methionine-d4 exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, DL-Methionine-d4 is involved in the conversion of key enzymes of methionine metabolism methionine adenosyltransferase (MAT) 1 A and MAT2A/MAT2B, which is closely related to fibrosis and hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of DL-Methionine-d4 can change. It has been found that DL-Methionine-d4 usually crystallizes in a concomitant mixture with the known metastable α-form and stable β-form from a pure aqueous solution . This indicates the product’s stability and potential degradation over time.

Dosage Effects in Animal Models

The effects of DL-Methionine-d4 vary with different dosages in animal models . For instance, a study found that on increasing the concentration of DL-Methionine-d4, the nucleation of the β-form and the transformation of the α-form were hindered .

Metabolic Pathways

DL-Methionine-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is involved in one-carbon metabolism, where it is converted to its derivative, S-adenosyl methionine (SAM) .

Transport and Distribution

DL-Methionine-d4 is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid typically involves the incorporation of deuterium atoms into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated water (D2O) or deuterated solvents can be used in the reaction medium to facilitate the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using deuterated reagents and catalysts. The process may include steps such as deuterium exchange reactions, where hydrogen atoms in the precursor molecules are replaced with deuterium atoms under specific conditions. The use of deuterated solvents and catalysts can enhance the efficiency of the deuterium incorporation process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic reagents such as ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Amino-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid is used as a deuterium-labeled compound for studying reaction mechanisms and kinetics. The presence of deuterium atoms allows researchers to trace the pathways of chemical reactions and understand the role of hydrogen atoms in these processes.

Biology: In biological research, this compound can be used as a tracer in metabolic studies. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track the metabolism of the compound in biological systems.

Medicine: In medicine, deuterated compounds like 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid are investigated for their potential therapeutic applications. The incorporation of deuterium atoms can enhance the stability and efficacy of pharmaceutical compounds by reducing their metabolic degradation.

Industry: In the industrial sector, this compound can be used in the production of deuterated materials and chemicals. Deuterated compounds are valuable in various applications, including nuclear magnetic resonance (NMR) spectroscopy and as solvents in chemical reactions.

Comparison with Similar Compounds

    2-Amino-4-methylsulfanylbutanoic acid: This compound is the non-deuterated analog of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid.

    2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid: This compound is similar in structure but contains deuterium atoms.

Uniqueness: The uniqueness of 2-Amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid lies in the presence of deuterium atoms, which provide distinct advantages in scientific research and pharmaceutical applications. The deuterium atoms enhance the stability and efficacy of the compound, making it valuable for studying reaction mechanisms, metabolic pathways, and therapeutic applications.

Properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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